Rocepafant

Übersicht

Beschreibung

Rocepafant is a small molecule drug known for its role as a platelet-activating factor receptor antagonist. It has been studied for its potential therapeutic effects in various medical conditions, including hypoxic-ischemic brain damage, rheumatoid arthritis, and other inflammatory diseases . The compound has shown promise in preclinical studies, particularly in reducing brain injury in neonatal rats .

Vorbereitungsmethoden

The synthesis of Rocepafant involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes:

Step 1: Formation of the core heterocyclic structure through a series of condensation reactions.

Step 2: Introduction of the chloro and sulfonyl groups via electrophilic substitution reactions.

Step 3: Final purification and crystallization to obtain the pure compound.

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Rocepafant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Rocepafant exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, this compound can reduce inflammation and protect tissues from damage. The molecular targets include the platelet-activating factor receptor and associated signaling pathways, such as the phospholipase C and protein kinase C pathways .

Vergleich Mit ähnlichen Verbindungen

Rocepafant is unique among platelet-activating factor receptor antagonists due to its specific structure and high affinity for the receptor. Similar compounds include:

Ginkgolide B: Another platelet-activating factor receptor antagonist derived from Ginkgo biloba.

Lexipafant: A synthetic compound with similar receptor antagonistic properties.

This compound stands out due to its potent neuroprotective effects and its ability to inhibit tumor necrosis factor-alpha-mediated cytotoxicity .

Biologische Aktivität

Rocepafant, also known as BN 50730 or LAU 8080, is a small molecular drug classified as a platelet-activating factor (PAF) antagonist . Its molecular formula is with a molecular weight of approximately 535.08 g/mol. This compound has garnered attention for its potential therapeutic applications in conditions involving inflammation, ischemic damage, and cardiovascular diseases.

This compound functions primarily as an antagonist to the platelet-activating factor, which plays a crucial role in inflammatory responses and thrombosis. By inhibiting PAF, this compound effectively reduces platelet aggregation and inflammation, making it a candidate for therapeutic interventions in various diseases.

- Inhibition of Platelet Aggregation : this compound has demonstrated significant efficacy in reducing platelet aggregation induced by various stimuli. It has an IC50 value of 0.74 nM against the PAF receptor, indicating potent antagonistic activity.

- Reduction of Inflammatory Responses : The compound has been shown to attenuate hypoxic-ischemic brain damage in neonatal rats and inhibit tumor necrosis factor-alpha-mediated cytotoxicity in mouse L929 tumor cells .

Efficacy in Animal Models

- Neonatal Brain Injury : In studies involving neonatal rats, this compound significantly reduced brain damage caused by hypoxia-ischemia, suggesting its protective effects during critical periods of development.

- Inflammatory Conditions : this compound has shown improvements in disease activity indicators among patients with inflammatory conditions, indicating its potential utility in managing various inflammatory diseases .

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with several other PAF antagonists, which can be compared based on their unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Israpafant | Similar PAF antagonist profile | Different substitution patterns affecting potency |

| Dalcetrapib | Similar mechanism of action | Focused on cholesterol modulation |

| BN 52021 | Related PAF antagonist | Distinct pharmacokinetic properties |

This table illustrates how this compound's unique chemical structure allows it to effectively antagonize the PAF receptor while maintaining a favorable safety profile .

Clinical Trials

This compound was involved in several clinical trials aimed at assessing its efficacy in treating conditions such as asthma and rheumatic diseases. Notably:

- Asthma : Phase 3 trials were conducted to evaluate its effectiveness in managing asthma symptoms.

- Rheumatic Diseases : Similar Phase 3 studies focused on its impact on disease activity in rheumatoid arthritis patients .

Observational Studies

Observational studies have reported that this compound can lead to significant improvements in patients suffering from inflammatory diseases, highlighting its potential as a therapeutic agent.

Eigenschaften

CAS-Nummer |

132579-32-9 |

|---|---|

Molekularformel |

C26H23ClN6OS2 |

Molekulargewicht |

535.1 g/mol |

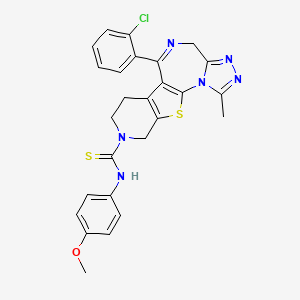

IUPAC-Name |

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |

InChI |

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |

InChI-Schlüssel |

WBGAFGNZNGJVNW-UHFFFAOYSA-N |

SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |

Isomerische SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |

Kanonische SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

132579-32-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.